PI3K|A-IN-11
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Overview
Description
PI3K|A-IN-11 is a small molecule inhibitor specifically targeting the phosphoinositide 3-kinase alpha (PI3Kα) isoform. Phosphoinositide 3-kinases are lipid kinases that play a crucial role in various cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of the PI3Kα signaling pathway is commonly associated with tumorigenesis and drug resistance in cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K|A-IN-11 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance specificity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
PI3K|A-IN-11 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
PI3K|A-IN-11 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3Kα signaling pathway and its role in various cellular processes
Biology: Employed in cell-based assays to investigate the effects of PI3Kα inhibition on cell growth, proliferation, and survival
Medicine: Explored as a potential therapeutic agent for the treatment of cancers with dysregulated PI3Kα signaling
Industry: Utilized in drug discovery and development programs to identify and optimize new PI3Kα inhibitors
Mechanism of Action
PI3K|A-IN-11 exerts its effects by specifically inhibiting the catalytic activity of the PI3Kα isoform. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), thereby blocking the downstream activation of the Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and its inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Alpelisib: Another PI3Kα-specific inhibitor approved for the treatment of breast cancer
Taselisib: A PI3K inhibitor with broader specificity, targeting multiple isoforms
GDC-0077: A PI3Kα-specific inhibitor currently undergoing clinical trials
Uniqueness
PI3K|A-IN-11 is unique in its high specificity for the PI3Kα isoform, which reduces off-target effects and improves its therapeutic index. Its unique chemical structure allows for potent inhibition of PI3Kα with minimal toxicity compared to other inhibitors .
Properties
Molecular Formula |
C27H21N5O |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-[2-methyl-5-[(6-quinolin-3-ylquinazolin-4-yl)amino]phenyl]prop-2-enamide |
InChI |
InChI=1S/C27H21N5O/c1-3-26(33)32-25-14-21(10-8-17(25)2)31-27-22-13-18(9-11-24(22)29-16-30-27)20-12-19-6-4-5-7-23(19)28-15-20/h3-16H,1H2,2H3,(H,32,33)(H,29,30,31) |
InChI Key |
KWOOYTIEVXKZNB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)C4=CC5=CC=CC=C5N=C4)NC(=O)C=C |
Origin of Product |
United States |
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